(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine
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Overview
Description
(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine: is an organic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Azide-Alkyne Cycloaddition: One common method for synthesizing (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction typically uses an alkyne and an azide as starting materials, with copper sulfate and sodium ascorbate as catalysts. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature.
Reductive Amination: Another method involves the reductive amination of a triazole-containing aldehyde with a suitable amine. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale azide-alkyne cycloaddition reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring. Common reagents include halides and alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium catalyst.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives such as triazole oxides.
Reduction: Amine derivatives.
Substitution: Substituted triazole compounds.
Scientific Research Applications
Chemistry:
Catalysis: (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine is used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: This compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine:
Drug Development: The triazole moiety is a common pharmacophore in medicinal chemistry, and this compound is investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry:
Materials Science: This compound is used in the synthesis of polymers and other materials with specific properties, such as conductivity and thermal stability.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects.
Comparison with Similar Compounds
(1S)-1-(1H-1,2,3-triazol-5-yl)ethan-1-amine: Lacks the methyl group on the triazole ring.
(1S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine: The triazole ring is substituted at a different position.
(1S)-1-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-amine: Contains an ethyl group instead of a methyl group.
Uniqueness: The presence of the methyl group at the 1-position of the triazole ring in (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine imparts unique steric and electronic properties, influencing its reactivity and interaction with molecular targets. This makes it distinct from other similar compounds and can lead to different biological and chemical activities.
Properties
IUPAC Name |
(1S)-1-(3-methyltriazol-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4(6)5-3-7-8-9(5)2/h3-4H,6H2,1-2H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERFFVLJKPEURK-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=NN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=NN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1841086-92-7 |
Source
|
Record name | (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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